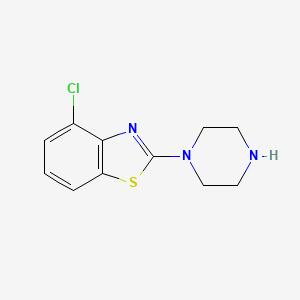

4-Chloro-2-piperazin-1-yl-benzothiazole

Overview

Description

“4-Chloro-2-piperazin-1-yl-benzothiazole” is a chemical compound with the CAS Number: 69389-15-7 . It has a molecular weight of 253.76 and its IUPAC name is 4-chloro-2-(1-piperazinyl)-1,3-benzothiazole . The compound is solid in physical form .

Synthesis Analysis

The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore is described using a three carbon spacer . The structures of the compounds were confirmed by NMR and mass spectral data .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its solid physical form and a molecular weight of 253.76 . Its IUPAC name is 4-chloro-2-(1-piperazinyl)-1,3-benzothiazole .

Scientific Research Applications

Anticancer and Anti-inflammatory Activities

A study by Ghule et al. (2013) involved the synthesis of derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide to evaluate their anticancer and anti-inflammatory activities. The compounds showed selective influence on cancer cell lines and exhibited excellent anti-inflammatory activity, indicating significant potential for further development into compounds with enhanced anticancer and anti-inflammatory profiles (Ghule, Deshmukh, & Chaudhari, 2013).

Anticholinesterase Properties

Mohsen et al. (2014) synthesized benzothiazole derivatives bearing piperazine and thiocarbamate moieties to investigate their anticholinesterase properties. Some compounds showed inhibitory effects when compared with Donepezil, highlighting their potential as anticholinesterase agents (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives incorporating 2-amino substituted benzothiazoles and piperazine, which demonstrated variable and modest antimicrobial activity against several bacterial and fungal strains. This study indicates the utility of these derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antiproliferative and Anti-HIV Activity

Al-Soud et al. (2010) synthesized a series of compounds to evaluate their in vitro antiproliferative activity against human tumor-derived cell lines and their ability to inhibit HIV-1 and HIV-2. While no activity against HIV was observed, some compounds showed remarkable effects on specific cancer cell lines, suggesting a pathway for further development into anticancer agents (Al-Soud, Al-Sa’doni, Saber, Al-Shaneek, Al-Masoudi, & la Colla, 2010).

Antimicrobial Agents Synthesis

Al-Talib et al. (2016) investigated the synthesis of hydrazide derivatives of benzothiazole and evaluated their in vitro antibacterial activity. Despite no observed activity, this research contributes to the ongoing exploration of benzothiazole derivatives as potential antimicrobial agents (Al-Talib, Al-Soud, Abussaud, & Khshashneh, 2016).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets via various non-covalent interactions . These interactions can lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may affect pathways related to mycobacterium tuberculosis growth and survival .

Result of Action

Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may inhibit the growth and survival of mycobacterium tuberculosis .

Biochemical Analysis

Biochemical Properties

It is known that benzothiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the specific structural modifications present in 4-Chloro-2-piperazin-1-yl-benzothiazole .

Cellular Effects

Benzothiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

4-chloro-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3S/c12-8-2-1-3-9-10(8)14-11(16-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBXITPMENARIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(S2)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline](/img/structure/B3150677.png)

![2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid](/img/structure/B3150696.png)

![[(E)-[amino(pyrazin-2-yl)methylidene]amino] 2-chloroacetate](/img/structure/B3150704.png)

![(2R,3S)-3-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid](/img/structure/B3150710.png)

![Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B3150750.png)

![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B3150757.png)